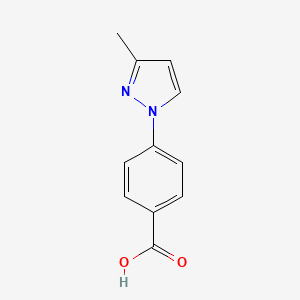

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Overview

Description

“4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular weight of 202.21 . It is a solid substance .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, it can be synthesized from the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid . Another method involves the use of disubstituted compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It also shows different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . .Scientific Research Applications

Antimicrobial and Antifungal Activities

- Antimicrobial Activity: Pyrazole derivatives, including 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, have demonstrated significant antimicrobial activities. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Shubhangi et al., 2019).

- Antifungal Activity: In addition to their antibacterial properties, pyrazole derivatives also show promise in antifungal applications. Studies indicate effectiveness against fungal strains like Candida albicans, highlighting their potential use in treating fungal infections (N. P. Rai et al., 2009).

Cancer Research

- Antitumor Activity: Certain pyrazole derivatives have been evaluated for their antitumor activities. They show promising results against various cancer cell lines, suggesting potential use in cancer therapy. Research has focused on their effectiveness against lung cancer cells, among others, providing a basis for further exploration in cancer treatment (Lingling Jing et al., 2012).

Structural and Molecular Studies

- Hydrogen-Bonded Structures: Structural studies on pyrazole derivatives, including this compound, have revealed complex hydrogen-bonded arrangements. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be essential for drug design and other applications (J. Portilla et al., 2007).

Nonlinear Optical Materials

- Optical Nonlinearity: Research into the optical properties of pyrazole derivatives has identified potential applications in nonlinear optical materials. These studies provide insights into the suitability of these compounds for use in optical limiting applications, which are important in various technological fields (B. Chandrakantha et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may interact with its targets to disrupt essential biological processes.

Biochemical Pathways

Based on the observed antimicrobial activity of related compounds , it can be inferred that this compound may interfere with pathways essential for bacterial growth and survival.

Result of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOJVSWTZSAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)

![7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358272.png)

![(3,4-Difluorophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2358274.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)

![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)